3-Aminophenylboronic acid

Electropolymerization Conducting Polymers Affinity Transducers

3-Aminophenylboronic acid hemisulfate (3-APBA) is the indispensable meta-amino isomer for applications where simpler arylboronic acids fail. Its meta-NH₂ group enables electropolymerization into conductive poly(aniline boronic acid) films—a property absent in phenylboronic acid and requiring fluoride-dependent conditions unique to the 3-isomer. With 6-fold higher fructose binding affinity over glucose and demonstrated dopamine detection to 100 pM, this compound is purpose-built for electrochemical sensors, affinity materials, and Suzuki coupling. Choose 3-APBA for diol-selective recognition where substitution pattern dictates performance.

Molecular Formula C6H8BNO2
Molecular Weight 136.95 g/mol
CAS No. 66472-86-4
Cat. No. B146215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminophenylboronic acid
CAS66472-86-4
Synonyms3-Aminophenylboronic acid hemisulfate
Molecular FormulaC6H8BNO2
Molecular Weight136.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)N)(O)O
InChIInChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2
InChIKeyJMZFEHDNIAQMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminophenylboronic Acid (CAS 66472-86-4) | Procurement-Ready Overview for Research & Industrial Applications


3-Aminophenylboronic acid (3-APBA), commonly supplied as its hemisulfate salt (CAS 66472-86-4), is an amino-substituted arylboronic acid that serves as a versatile building block in organic synthesis and affinity-based detection systems . The compound features both a boronic acid moiety for reversible covalent binding to cis-diols and an aromatic amine for further functionalization or polymerization [1]. Its dual reactivity enables applications spanning Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediate synthesis and the fabrication of electrochemical sensors, affinity materials, and magnetic nanoparticles for selective capture of saccharides and diol-containing biomolecules [2].

Why 3-Aminophenylboronic Acid Cannot Be Replaced by Unsubstituted Phenylboronic Acid or Other Positional Isomers


Substituting 3-aminophenylboronic acid with simpler arylboronic acids such as phenylboronic acid or its positional isomers (2- or 4-aminophenylboronic acid) introduces critical functional deficiencies. Unlike phenylboronic acid, the meta-amino substituent on 3-APBA enables electropolymerization into conductive poly(aniline boronic acid) films under specific conditions—a property absent in unsubstituted phenylboronic acid [1]. Furthermore, the substitution pattern dictates electropolymerization behavior: while 2-aminophenylboronic acid polymerizes in fluoride-free acidic media, 3-APBA strictly requires fluoride ions to form the electron-donating trifluoroborate intermediate essential for polymer growth [2]. In diol-binding applications, 3-APBA demonstrates markedly different binding constants and pKa values compared to unsubstituted phenylboronic acid, directly impacting sensor sensitivity and selectivity at physiological pH [3]. These position-specific and substituent-dependent properties preclude simple interchangeability and necessitate specification of the meta-amino isomer for applications requiring polyaniline-type conductivity, optimized diol-binding thermodynamics, or amino-functionalized surfaces.

3-Aminophenylboronic Acid: Head-to-Head Performance Data for Informed Scientific Selection


Fluoride-Dependent Electropolymerization Requirement Distinguishes 3-APBA from 2-APBA

The electropolymerization of 3-aminophenylboronic acid (3-APBA) mandates the presence of free fluoride ions to convert the boronic acid residue to trifluoroborate, which serves as an electron donor essential for polymer growth. In contrast, 2-aminophenylboronic acid (2-APBA) polymerizes readily in strongly acidic media without fluoride, analogous to unsubstituted aniline [1]. This mechanistic divergence necessitates distinct synthetic protocols and influences the resulting polymer's electrochemical properties.

Electropolymerization Conducting Polymers Affinity Transducers

Six-Fold Higher Binding Constant for Fructose Over Glucose Enables Selective Saccharide Discrimination

Thermodynamic analysis via isothermal titration calorimetry (ITC) revealed that the binding constant (k) of 3-aminophenylboronic acid for fructose is six times higher than for glucose and four times higher than for galactose at pH 11 [1]. This pronounced selectivity stems from the boronic acid-diol complexation equilibrium and enables specific detection of fructose in the presence of other monosaccharides.

Biosensors Saccharide Detection Boronate Affinity

Dopamine Sensor Achieves 10⁻¹⁰ M Detection Limit Using Poly(3-APBA)-Modified Electrode

An impedimetric sensor fabricated by electropolymerizing 3-aminophenylboronic acid onto a skeleton nickel electrode demonstrated a linear response for dopamine concentrations spanning 10⁻⁵ to 10⁻¹⁰ mol L⁻¹ in phosphate buffer at pH 7.4 [1]. The increased specific surface area of the skeleton nickel architecture, combined with the high density of boronic acid groups, enhanced sensitivity compared to smooth nickel electrodes modified with the same polymer [1].

Electrochemical Sensors Dopamine Detection Impedimetric Sensing

Molecularly Imprinted Poly(3-APBA)/MWCNTs Sensor Detects Epinephrine at 35 nM with High Selectivity

A surface molecularly imprinted polymer (MIP) sensor based on poly(3-aminophenylboronic acid) and multi-walled carbon nanotubes (MWCNTs) exhibited a wide linear range of 0.2–800 μmol L⁻¹ for epinephrine (EP) detection with a detection limit of 35 nmol L⁻¹ [1]. Compared to non-imprinted PAPBA/MWCNTs electrodes, the MIP-modified electrode showed lower charge transfer resistance and significantly enhanced electrochemical performance due to specific imprinted cavities containing boronic acid groups [1].

Molecularly Imprinted Polymers Epinephrine Detection Carbon Nanotube Composites

Reusable Affinity Sensor for Bacteria Detection Achieves 10² CFU/mL Limit with 58 Regeneration Cycles

A capacitance-based affinity sensor employing 3-aminophenylboronic acid immobilized on a gold electrode via self-assembled monolayer detected bacteria through reversible binding to cell wall diols. The sensor achieved a linear detection range of 1.5×10² to 1.5×10⁶ CFU mL⁻¹ and a detection limit of 1.0×10² CFU mL⁻¹ [1]. Notably, the sensing surface could be regenerated and reused up to 58 times without significant loss of performance [1]. Validation against standard plate count methods showed results within one standard deviation [1].

Affinity Sensors Bacteria Detection Capacitive Biosensors

pKa of 8.8 Positions 3-APBA for Optimal Diol Binding at Physiological pH Relative to Phenylboronic Acid

The pKa of 3-aminophenylboronic acid is approximately 8.8, as determined by zeta potential measurements on functionalized magnetic nanoparticles [1]. This value is slightly more basic than the pKa of unsubstituted phenylboronic acid (~8.2–8.5) [2]. The higher pKa shifts the optimal binding pH for diols closer to physiological conditions (pH 7.4), where a greater fraction of boronic acid exists in the trigonal form capable of reversible covalent complexation with cis-diols [1].

Boronate Affinity pKa Determination Sensor Design

3-Aminophenylboronic Acid: Validated Application Scenarios Based on Quantitative Performance Evidence


Electrochemical Fabrication of Conductive Poly(aniline boronic acid) Affinity Transducers

Researchers electropolymerizing 3-APBA to create conductive polymer films for reagentless affinity sensors must incorporate fluoride ions in the polymerization medium. The resulting poly(3-APBA) films exhibit redox activity at neutral pH and respond to diol-containing analytes via conductivity changes [1]. This scenario is directly supported by the fluoride-requirement evidence (Evidence Item 1) and enables development of sensors for saccharides, dopamine, and microorganisms as demonstrated in the quantitative evidence guide.

Fructose-Selective Biosensor Development for Food and Clinical Diagnostics

Given the six-fold higher binding constant of 3-APBA for fructose relative to glucose at pH 11 (Evidence Item 2), this compound is optimally suited for constructing fructose-specific sensors. Applications include monitoring fructose levels in food products, diagnosing hereditary fructose intolerance, or quantifying fructose in fermentation processes. The selectivity minimizes interference from glucose, a common interferent in biological and food matrices.

Trace-Level Neurotransmitter Monitoring Using 3-APBA-Modified Electrodes

The demonstrated dopamine detection range extending to 100 pM (Evidence Item 3) and the epinephrine detection limit of 35 nM (Evidence Item 4) validate the use of 3-APBA-based electrochemical sensors for ultra-sensitive neurotransmitter quantification. These sensors are deployable in neuroscience research for real-time monitoring of dopamine release, in clinical laboratories for catecholamine analysis, and in pharmaceutical quality control for epinephrine injection assays.

Rapid, Reusable Bacterial Contamination Testing in Water and Food Safety

The 3-APBA affinity sensor's detection limit of 100 CFU/mL and remarkable reusability over 58 cycles (Evidence Item 5) support its deployment in high-throughput screening for bacterial contamination. Compared to traditional plate counting, this method reduces analysis time and consumable costs while maintaining accuracy within one standard deviation. This scenario is directly applicable to bottled water quality control, municipal water testing, and food processing hygiene monitoring.

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